1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Description
The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative featuring a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl chain to the pyrimidine core, with a 4-methylphenyl substituent at position 2 and a cyano group at position 4.
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-6-oxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-17-2-4-18(5-3-17)23-27-15-19(14-26)24(32)30(23)16-22(31)29-12-10-28(11-13-29)21-8-6-20(25)7-9-21/h2-9,15H,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYLOIMUBZMJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- 4-Methylphenyl group at position 2.
- 4-(4-Fluorophenyl)piperazinyl-2-oxoethyl side chain at position 1.
- Cyano group at position 5.
Analogous compounds from the evidence and their substituent variations:
Key Observations :
- The 4-methylphenyl group is common in analogs like 4c and 4g, which show moderate antibacterial activity .
- The piperazine moiety in the target compound may enhance solubility and CNS penetration compared to thioether-linked analogs (e.g., 4g) .
Physicochemical Properties
Comparative data on melting points, yields, and spectral signatures:
Key Observations :
- Melting points for analogs with 4-methylphenyl groups range widely (201–300°C), influenced by side-chain bulkiness and hydrogen bonding .
- The target’s piperazine group may lower its melting point compared to rigid chromenone-containing analogs (e.g., 4c) due to reduced crystallinity .
Antibacterial Activity:
- 4c (): Moderate activity against S. aureus (MIC = 8 µg/mL) due to chromenone-thioether linkage .
- 4g (): Activity likely reduced compared to 4c, as benzylthio groups exhibit lower membrane penetration .
Antiviral Potential:
- A pyrimidine analog with a phenylethylsulfanyl group () showed high binding energy (−9.2 kcal/mol) against SARS-CoV-2, suggesting the target’s piperazine group could enhance affinity via hydrophobic interactions .
Cytotoxicity:
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